Octahydropyrrolo[1,2-a]pyrazine
Overview
Description
Octahydropyrrolo[1,2-a]pyrazine: is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring.
Scientific Research Applications
Chemistry: Octahydropyrrolo[1,2-a]pyrazine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it valuable in the development of new materials with specific electronic or photophysical properties .
Biology and Medicine: This compound has shown potential in various biological applications, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities. It is being explored for its potential as a therapeutic agent in treating various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance materials .
Safety and Hazards
Future Directions
Pyrrolopyrazine derivatives, including Octahydropyrrolo[1,2-a]pyrazine, are an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mechanism of Action
- Octahydropyrrolo[1,2-a]pyrazine has been shown to have inhibitory activity against TNF-α (tumor necrosis factor-alpha) and adenosine A1 receptors .
Target of Action
Pharmacokinetics (ADME)
Researchers should explore its synthetic routes and biological activities to design new leads for treating various diseases . 🌟🔬🧪
Biochemical Analysis
Biochemical Properties
Octahydropyrrolo[1,2-a]pyrazine plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including tumor necrosis factor-alpha (TNF-α) and adenosine A1 receptors . These interactions are primarily inhibitory, suggesting that this compound may modulate inflammatory responses and neurotransmission. Additionally, it has demonstrated inhibitory activities in animal models of infectious diseases, indicating its potential as a therapeutic agent .
Cellular Effects
The effects of this compound on cellular processes are profound. In studies involving breast cancer cells (MDA-MB-231), this compound inhibited cell growth, highlighting its potential as an anti-cancer agent . Furthermore, it has shown no adverse effects on healthy human cells, suggesting a degree of selectivity in its action . The compound influences cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of TNF-α and adenosine A1 receptors, which are critical in mediating inflammatory and neurotransmission processes . These inhibitory actions result in the modulation of gene expression and enzyme activity, contributing to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on cellular functions, although the extent of these effects may diminish with time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects without notable toxicity . At higher doses, toxic or adverse effects may be observed, indicating a threshold beyond which the compound’s safety profile may be compromised . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation, which are critical for its biological activity. The compound’s distribution patterns can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function . Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interactions with biomolecules and subsequent biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization Method: One common method involves the cyclization of pyrrole with acyl (bromo)acetylenes in the presence of solid alumina at room temperature. This reaction forms 2-(acylethynyl)pyrroles, which are then reacted with propargylamine to produce N-propargylenaminones.
Hydrogenation Method: Another method involves the hydrogenation of 1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine using platinum catalysis in glacial acetic acid.
Industrial Production Methods: Industrial production methods for octahydropyrrolo[1,2-a]pyrazine typically involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octahydropyrrolo[1,2-a]pyrazine can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic conditions.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of fully reduced amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Comparison with Similar Compounds
Pyrrolo[1,2-a]pyrazine: Exhibits similar biological activities but differs in its substitution pattern and specific applications.
Hexahydropyrrolo[1,2-a]pyrazine: Another related compound with a different degree of saturation and distinct reactivity.
Uniqueness: Octahydropyrrolo[1,2-a]pyrazine is unique due to its fully saturated structure, which imparts specific stability and reactivity characteristics. This makes it particularly valuable in applications requiring robust and stable compounds .
Properties
IUPAC Name |
1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-2-7-6-8-3-5-9(7)4-1/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTATHOUSOIFOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCN2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339772 | |
Record name | Octahydropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5654-83-1 | |
Record name | Octahydropyrrolo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10339772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | octahydropyrrolo[1,2-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the Octahydropyrrolo[1,2-a]pyrazine scaffold interact with Inhibitor of Apoptosis Proteins (IAPs) and what are the downstream effects?
A1: Research indicates that the this compound scaffold can mimic the action of the natural IAP antagonist, Smac. [] This scaffold, particularly when incorporated into specifically designed compounds, demonstrates high binding affinity to IAPs like XIAP and cIAP1. [] This interaction disrupts the binding of IAPs to caspases, ultimately promoting apoptosis or programmed cell death. []
Q2: Can you elaborate on the structure-activity relationship (SAR) studies done on this compound derivatives and their impact on activity and potency?
A2: Multiple studies highlight the impact of substituent modifications on the biological activity of this compound derivatives. For instance, researchers observed that incorporating specific capping groups on the scaffold significantly influenced the binding affinity towards the adenosine A2A receptor, leading to highly potent and selective antagonists. [] Similarly, modifications with cyclohexyl groups yielded potent inhibitors of human N-Myristoyltransferase-1, with inhibitory concentrations reaching the micromolar range. [] These examples demonstrate the crucial role of SAR studies in optimizing the therapeutic potential of these compounds.
Q3: Are there any insights into the in vitro and in vivo efficacy of compounds based on the this compound scaffold?
A3: Studies have shown that compound 45 (T-3256336), an this compound derivative, exhibited potent tumor growth inhibition in MDA-MB-231 breast cancer cells (in vitro). [] Furthermore, in vivo studies utilizing a MDA-MB-231 tumor xenograft model demonstrated significant tumor regression upon administration of compound 45. [] These findings highlight the potential therapeutic value of this scaffold in cancer treatment.
Q4: What analytical methods are commonly used to characterize and quantify this compound and its derivatives?
A5: Researchers employ a variety of analytical techniques to study this compound derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS) are essential tools for structure elucidation and confirmation. [] Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) plays a critical role in identifying and quantifying these compounds within complex mixtures, such as natural product extracts. [] X-ray crystallography has also been instrumental in understanding the binding interactions of these compounds with their target proteins. []
Q5: Are there any known applications of this compound derivatives beyond their potential therapeutic use?
A6: While the provided research predominantly focuses on the therapeutic potential of this compound derivatives, their structural diversity and unique properties make them promising candidates for other applications. For example, their use as ligands for dopamine receptors, particularly the dopamine D4 receptor, has been suggested. [] This application opens avenues for exploring their potential in treating conditions related to dopamine system malfunction.
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